2-Bromo-3,6-difluorobenzyl chloride
Overview
Description
2-Bromo-3,6-difluorobenzyl chloride is an organic halide compound with the molecular formula C7H4BrClF2 and a molecular weight of 241.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-3,6-difluorobenzyl chloride typically involves the halogenation of 2,6-difluorotoluene. One common method includes the reaction of 2,6-difluorotoluene with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. Subsequently, chlorination is carried out using gaseous chlorine to yield this compound . Industrial production methods may involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-3,6-difluorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-3,6-difluorobenzyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluorobenzyl chloride primarily involves its reactivity as an electrophile due to the presence of the bromine and chlorine atoms. These atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-Bromo-3,6-difluorobenzyl chloride can be compared with other similar compounds such as:
2,6-Difluorobenzyl chloride: Lacks the bromine atom and is used in similar synthetic applications.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a benzyl chloride group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.
Properties
IUPAC Name |
2-bromo-3-(chloromethyl)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXVFHULHDBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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